CID 54092976, also known as Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride, is an organic compound characterized by its vibrant dark red color. It is primarily utilized in the dyeing industry, particularly for dyeing acrylic fibers due to its excellent dyeing properties. The compound's IUPAC name is benzyl-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride, and it has a molecular formula of C25H29Cl2N5O2 with a molecular weight of 502.4 g/mol.
This compound falls under the category of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group). Azo compounds are widely recognized for their applications in dyeing and coloring agents. CID 54092976 is synthesized through a series of chemical reactions involving diazotization and coupling processes, making it a significant compound in both research and industrial applications.
The synthesis of Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride involves several key steps:
The industrial production of this compound typically follows similar synthetic routes on a larger scale, incorporating optimized reaction conditions to maximize yield and purity. This includes precise temperature control, efficient mixing, and purification processes to eliminate impurities.
The molecular structure of CID 54092976 can be represented through various chemical notations:
InChI=1S/C25H29ClN5O2.ClH/c1-4-29(16-17-31(2,3)19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)27-28-25-15-14-23(30(32)33)18-24(25)26;/h5-15,18H,4,16-17,19H2,1-3H3;1H/q+1;/p-1
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[Cl-]
These representations indicate the presence of multiple functional groups including an azo group and a quaternary ammonium group, which are crucial for its chemical behavior.
The compound's structural data include:
CID 54092976 can participate in several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for CID 54092976 primarily revolves around its azo group. This group can undergo various transformations that allow the compound to interact with biological targets:
Benzyl(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)dimethylammonium chloride exhibits distinct physical characteristics:
Key chemical properties include:
These properties make it suitable for applications in dyeing processes where solubility plays a critical role.
CID 54092976 has several notable applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: